molecular formula C13H16N8O6 B457136 3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]PROPANOHYDRAZIDE

3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[3-(3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]PROPANOHYDRAZIDE

Katalognummer: B457136
Molekulargewicht: 380.32g/mol
InChI-Schlüssel: HXKFIBPAUKCJKQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N’-[3-(3-nitro-1H-pyrazol-1-yl)propanoyl]propanehydrazide is a complex organic compound featuring multiple nitro and pyrazole groups

Eigenschaften

Molekularformel

C13H16N8O6

Molekulargewicht

380.32g/mol

IUPAC-Name

N'-[3-(5-methyl-3-nitropyrazol-1-yl)propanoyl]-3-(3-nitropyrazol-1-yl)propanehydrazide

InChI

InChI=1S/C13H16N8O6/c1-9-8-11(21(26)27)17-19(9)7-4-13(23)15-14-12(22)3-6-18-5-2-10(16-18)20(24)25/h2,5,8H,3-4,6-7H2,1H3,(H,14,22)(H,15,23)

InChI-Schlüssel

HXKFIBPAUKCJKQ-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1CCC(=O)NNC(=O)CCN2C=CC(=N2)[N+](=O)[O-])[N+](=O)[O-]

Kanonische SMILES

CC1=CC(=NN1CCC(=O)NNC(=O)CCN2C=CC(=N2)[N+](=O)[O-])[N+](=O)[O-]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N’-[3-(3-nitro-1H-pyrazol-1-yl)propanoyl]propanehydrazide typically involves the reaction of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available precursors. The process includes nitration, hydrazinolysis, and subsequent coupling reactions. The reaction conditions are optimized to maximize yield and purity, with considerations for scalability and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

3-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N’-[3-(3-nitro-1H-pyrazol-1-yl)propanoyl]propanehydrazide undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The pyrazole rings can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields the corresponding amines, while substitution reactions can yield a variety of functionalized pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

3-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N’-[3-(3-nitro-1H-pyrazol-1-yl)propanoyl]propanehydrazide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N’-[3-(3-nitro-1H-pyrazol-1-yl)propanoyl]propanehydrazide involves interactions with specific molecular targets and pathways. The nitro groups and pyrazole rings play a crucial role in its activity, potentially interacting with enzymes, receptors, or other biomolecules. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N’-[3-(3-nitro-1H-pyrazol-1-yl)propanoyl]propanehydrazide is unique due to its combination of multiple nitro and pyrazole groups, which confer distinct chemical and biological properties

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.